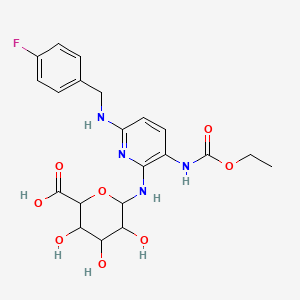

Flupirtine-N2-beta-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Flupirtine-N2-beta-D-Glucuronide is a biochemical compound with the molecular formula C21H25FN4O8 and a molecular weight of 480.44 g/mol . It is a metabolite of flupirtine, a non-opioid analgesic known for its muscle-relaxing properties . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of Flupirtine-N2-beta-D-Glucuronide involves the glucuronidation of flupirtine. The process typically includes the use of orthophosphoric acid, HPLC grade methanol, triethylamine, methanol, and chloroform . The reaction conditions are optimized using reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure the purity and accuracy of the compound

Chemical Reactions Analysis

Flupirtine-N2-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include orthophosphoric acid, methanol, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of different oxidized metabolites, while reduction could yield reduced forms of the compound.

Scientific Research Applications

Flupirtine-N2-beta-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research to study protein interactions and functions . In biology, it helps in understanding the metabolic pathways and mechanisms of action of flupirtine . In medicine, it is used to investigate the analgesic and muscle-relaxing properties of flupirtine and its metabolites .

Mechanism of Action

The mechanism of action of Flupirtine-N2-beta-D-Glucuronide involves the upregulation of Bcl-2, an increase in glutathione levels, and the activation of inwardly rectifying potassium channels . It also delays the loss of intermitochondrial membrane calcium retention capacity . These actions contribute to its analgesic and muscle-relaxing effects. The compound acts similarly to NMDA receptor antagonists but does not bind to the receptor . Instead, its effects are primarily mediated through alpha-2 adrenergic mechanisms .

Comparison with Similar Compounds

Flupirtine-N2-beta-D-Glucuronide is unique due to its specific metabolic pathway and its role as a metabolite of flupirtine. Similar compounds include flupirtine itself and its bioisostere, retigabine . Both flupirtine and retigabine modulate KV7 channels, but this compound has distinct properties due to its glucuronidation . This modification affects its pharmacokinetics and pharmacodynamics, making it a valuable compound for research purposes.

Properties

Molecular Formula |

C21H25FN4O8 |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(23-9-10-3-5-11(22)6-4-10)25-18(12)26-19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H,24,32)(H,30,31)(H2,23,25,26) |

InChI Key |

PTXUJNSQOAHVQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.